molecular formula C10H22N2 B114562 2,5-Diisopropylpiperazine CAS No. 154559-11-2

2,5-Diisopropylpiperazine

Cat. No. B114562
M. Wt: 170.3 g/mol
InChI Key: DQGHKEGZZQBHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diisopropylpiperazine (2,5-DiPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of 2,5-Diisopropylpiperazine is not well understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been shown to interact with ion channels, including voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors.

Biochemical And Physiological Effects

2,5-Diisopropylpiperazine has been shown to have a range of biochemical and physiological effects. It has been shown to have anticonvulsant properties, reducing the frequency and severity of seizures in animal models. Additionally, it has been shown to have analgesic properties, reducing pain in animal models. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,5-Diisopropylpiperazine in lab experiments is its ease of synthesis. It can be synthesized using simple and inexpensive reagents, making it a cost-effective option for researchers. Additionally, it has been shown to have a range of biological activities, making it a versatile tool for studying different biological processes. However, one of the limitations of using 2,5-Diisopropylpiperazine in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 2,5-Diisopropylpiperazine. One area of interest is the development of new drugs based on its anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, there is potential for the development of new materials based on its unique chemical structure. Finally, further research is needed to better understand its mechanism of action and its potential applications in different fields.
Conclusion
In conclusion, 2,5-Diisopropylpiperazine is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been used as a building block for the synthesis of novel materials. Further research is needed to better understand its mechanism of action and its potential applications in different fields.

Synthesis Methods

2,5-Diisopropylpiperazine can be synthesized using different methods, including the reaction of piperazine with isopropyl bromide, the reaction of piperazine with isopropyl alcohol, and the reaction of piperazine with isopropylamine. The most common method of synthesis is the reaction of piperazine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction yields 2,5-Diisopropylpiperazine as a white crystalline solid.

Scientific Research Applications

2,5-Diisopropylpiperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, it has been used as a building block for the synthesis of novel materials, including polymers and dendrimers.

properties

IUPAC Name

2,5-di(propan-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h7-12H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGHKEGZZQBHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC(CN1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diisopropylpiperazine

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